N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring, a carboxamide group, and a hydroxy-methoxyphenyl group
Mechanism of Action
Target of action
The compound contains a benzothiazole ring, which is a common structural motif in many biologically active compounds . Benzothiazoles have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Therefore, the target of action of this compound could potentially be related to these biological activities.
Mode of action
Benzothiazoles generally interact with their targets through the aromatic benzothiazole ring, which can undergo electrophilic substitution at the carbon atom and nucleophilic substitution at the nitrogen atom .
Biochemical pathways
Without specific information on this compound, it’s hard to say which biochemical pathways it might affect. Given the biological activities associated with benzothiazoles, it could potentially affect pathways related to microbial growth, viral replication, fungal growth, or cell proliferation .
Pharmacokinetics
Benzothiazoles are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of action
The result of this compound’s action would depend on its specific targets and mode of action. Given the biological activities associated with benzothiazoles, it could potentially have antimicrobial, antiviral, antifungal, or antineoplastic effects .
Action environment
The action of this compound could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the solubility of benzothiazoles in different solvents could affect their bioavailability and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzothiazole derivative with an appropriate amine in the presence of coupling agents like carbodiimides.
Attachment of the Hydroxy-Methoxyphenyl Group: The hydroxy-methoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction, where the benzothiazole derivative is reacted with a hydroxy-methoxyphenyl derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the hydroxy-methoxyphenyl moiety can undergo oxidation to form quinones.
Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Nucleophilic aromatic substitution can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is used in the synthesis of advanced materials with specific optical and electronic properties.
Comparison with Similar Compounds
Similar Compounds
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-2-carboxamide: can be compared with other benzothiazole derivatives like:
Uniqueness
- This compound is unique due to the presence of the hydroxy-methoxyphenyl group, which imparts specific electronic and steric properties. This makes it particularly effective in applications requiring precise molecular interactions, such as enzyme inhibition and electronic device fabrication.
Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-19(23,11-13-7-9-14(24-2)10-8-13)12-20-17(22)18-21-15-5-3-4-6-16(15)25-18/h3-10,23H,11-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGXQUGUKIBKHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=NC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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